RenaZorb
Description
Conceptual Framework of Lanthanum-Based Adsorbents
The conceptual framework of lanthanum-based adsorbents, including lanthanum dioxycarbonate, is rooted in the Lewis acid-base interactions and the strong complexation ability of the La³⁺ ion. Lanthanum, as a trivalent metal, exhibits a strong affinity for negatively charged species, particularly oxyanions like phosphate (B84403), arsenate, and fluoride (B91410). This strong interaction facilitates the capture and removal of these contaminants from various media, such as water. The adsorption mechanisms typically involve ligand exchange, electrostatic attraction, and the formation of surface complexes or precipitates researchgate.netresearchgate.net.
In the case of lanthanum dioxycarbonate (La₂O₂CO₃), the presence of both lanthanum and carbonate within the structure contributes to its adsorption properties. The layered structure of some lanthanum-based materials, including La₂O₂CO₃, can also influence their adsorption behavior nih.gov. The basicity of related compounds like La₂O₃ readily induces the adsorption of CO₂ to form lanthanum oxycarbonate, highlighting the interaction with anionic species nih.gov.
Evolution of High-Capacity Adsorption Materials
The development of high-capacity adsorption materials has progressed significantly, moving from traditional adsorbents with limited capacities to advanced materials exhibiting enhanced performance. Early adsorbents often included materials like activated carbon and zeolites, which rely primarily on physisorption. The evolution has seen the introduction of metal oxides, composite materials, and metal-organic frameworks (MOFs) to achieve higher adsorption capacities and selectivity through chemisorption and specific chemical interactions researchgate.netresearchgate.net.
Lanthanum-based materials represent a key advancement in this evolution, particularly for the removal of challenging contaminants like phosphate and fluoride. While traditional La₂O₃ materials have some adsorption capacity, materials like granular lanthanum oxycarbonate (La₂O₂CO₃) prepared by activating La₂O₃ have shown significantly higher capacities for certain contaminants, such as fluoride ions ciac.jl.cn. For instance, granular La₂O₂CO₃ reached a saturated adsorption capacity for fluoride approximately five times higher than traditional La₂O₃ materials at 25 ℃ ciac.jl.cn. The incorporation of lanthanum into various matrices, such as biochar or supported on alumina, further enhances their adsorption capabilities and stability nih.govacs.org. The exploration of different forms of lanthanum, including oxides, hydroxides, carbonates, and MOF derivatives, reflects the ongoing effort to develop more efficient adsorbents researchgate.netresearchgate.net.
Current Research Paradigms and Unaddressed Challenges in Adsorption Science
Current research paradigms in adsorption science are focused on designing and synthesizing adsorbents with tailored properties, including high capacity, selectivity, fast kinetics, and regenerability. This involves exploring novel materials, modifying existing ones, and understanding the fundamental adsorption mechanisms at the molecular level researchgate.netresearchgate.net. The use of advanced characterization techniques and computational methods, such as Density Functional Theory (DFT) calculations, is integral to this research, providing insights into adsorption energies and active sites ntu.ac.ukmdpi.com.
Despite the progress, several challenges remain unaddressed in adsorption science. These include improving the adsorption capacity and efficiency for very low concentrations of contaminants, enhancing the selectivity of adsorbents in complex matrices containing competing ions, developing cost-effective and environmentally friendly synthesis methods, and achieving facile and efficient regeneration of saturated adsorbents for multiple cycles researchgate.netresearchgate.net. While La₂O₂CO₃ and other lanthanum-based materials have shown promising adsorption performance for various pollutants, including fluoride and arsenate, further research is needed to optimize their synthesis, understand their long-term stability and performance under diverse environmental conditions, and explore their potential for adsorbing other emerging contaminants ciac.jl.cnntu.ac.uk. The influence of different crystalline phases of La₂O₂CO₃, such as hexagonal and monoclinic, on adsorption behavior is also an area of ongoing investigation nih.govmdpi.com.
Data Tables
| Adsorbent Type | Target Contaminant | Adsorption Capacity (mg/g) | Conditions | Source |
| Granular La₂O₂CO₃ | Fluoride (F⁻) | 22.47 | 25 ℃, Saturated adsorption | ciac.jl.cn |
| 5.26%-Mn-doped La₂O₂CO₃ (MnL) | Arsenate (As(V)) | 555.6 | pH = 7.0, T = 25 °C, Initial As(V) 10-200 mg/L | ntu.ac.uk |
| La-modified biochar activated with CO₂ at RT | Arsenic | Up to 62% higher | Compared to N₂ activation at 800 °C | zenodo.org |
| La-MOF-500 (derived from thermal treatment) | Phosphate (PO₄³⁻) | 547 mgPO₄/g | - | griffith.edu.au |
Structure
2D Structure
Properties
CAS No. |
12011-96-0 |
|---|---|
Molecular Formula |
CLa2O5 |
Molecular Weight |
369.82 g/mol |
IUPAC Name |
lanthanum(3+);oxygen(2-);carbonate |
InChI |
InChI=1S/CH2O3.2La.2O/c2-1(3)4;;;;/h(H2,2,3,4);;;;/q;2*+3;2*-2/p-2 |
InChI Key |
VMVUIGXLELJYAZ-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)([O-])[O-].[O-2].[O-2].[La+3].[La+3] |
Origin of Product |
United States |
Synthesis and Nanomaterial Engineering of Lanthanum Dioxycarbonate
Precipitation-Based Synthetic Routes for Lanthanum Carbonate Hydroxide (B78521)
Precipitation is a widely used method for synthesizing lanthanum carbonate hydroxide (La(OH)CO₃) and related lanthanum carbonate phases. This process typically involves the reaction of a soluble lanthanum salt with a carbonate source in a solvent, often water. google.comgoogle.com The conditions of the precipitation reaction are critical in determining the composition, crystallinity, and morphology of the resulting solid product. google.com
One common approach involves reacting a soluble lanthanum halide, such as lanthanum chloride (LaCl₃), with a non-alkali metal carbonate, such as ammonium (B1175870) carbonate ((NH₄)₂CO₃). google.comgoogle.com The reaction is typically carried out in an aqueous solvent. google.comgoogle.com
The formation of lanthanum carbonate hydroxide can also occur through the reaction of lanthanum hydroxide (La(OH)₃) with CO₂ from the air during precipitation. nih.gov This suggests that the specific lanthanum carbonate phase obtained can be influenced by the reaction environment and the availability of carbonate species.
Impact of Reaction Parameters on Particle Nucleation and Growth
Several reaction parameters significantly influence the nucleation and growth of lanthanum carbonate hydroxide particles during precipitation. These include reaction temperature, pH, precipitate concentration, mixing, feed rates, and the purity of starting materials. google.comgoogle.comgoogle.com Variations in these parameters can impact the processability and the characteristics of the resulting lanthanum oxycarbonate. google.comgoogle.com
Temperature plays a crucial role in controlling the rate of urea (B33335) hydrolysis in homogeneous precipitation methods, which in turn affects the controlled increase in pH suitable for lanthanum carbonate particle formation. psu.edu Maintaining the reaction temperature between approximately 75°C and 90°C has been identified as optimal for optimizing nucleation and particle growth in the synthesis of lanthanum carbonate hydroxide from lanthanum chloride and ammonium carbonate. google.com Lower temperatures (below 75°C) can lead to reduced surface area due to incomplete crystallization.
The pH of the reaction medium is another critical parameter. Controlling the pH between 6.0 and 7.5 can enhance the surface area and bulk density of the synthesized lanthanum carbonate hydroxide. google.com Adjusting the pH during synthesis directly affects aggregate size and porosity; a pH above 7.0 can increase aggregate size while maintaining high surface area. The pH can be kept relatively constant during continuous drip-fed reactions by controlling the feed rates of the reactants. google.com
The concentration of the resulting precipitate can be controlled by adjusting the weight ratio of the lanthanum chloride provided to the reactor water volume. google.com Mixing conditions and feed rates of the reactants also play a role in influencing the production of lanthanum carbonate hydroxide. google.comgoogle.comgoogle.com
The use of ultrasound irradiation during homogeneous precipitation has been shown to accelerate the process and can be beneficial for controlling particle size and shape. psu.edu
Precursor Chemistry and Reaction Stoichiometry
The choice of precursor materials and their stoichiometry are fundamental to the synthesis of lanthanum carbonate hydroxide. A common precursor combination involves a soluble salt of a lanthanum halide, such as lanthanum chloride (LaCl₃), and a non-alkali metal carbonate, such as ammonium carbonate ((NH₄)₂CO₃). google.comgoogle.com Ammonium bicarbonate (NH₄HCO₃) can also be used with similar results. google.com
The reaction typically involves reacting the lanthanum halide in an aqueous solvent with a stoichiometric excess of the non-alkali metal carbonate. google.comgoogle.com A stoichiometric excess, particularly at least three times the stoichiometric amount of the non-alkali metal carbonate, helps maintain a desired pH during the reaction and ensures complete conversion of the lanthanum reactant to lanthanum carbonate hydroxide. google.com
Molar ratios of lanthanum chloride to ammonium carbonate can range from 1:0.8 to 1:4, with higher carbonate concentrations favoring complete precipitation.
The stoichiometry of the synthesized lanthanum carbonate particles can vary depending on the synthesis conditions. For instance, particles synthesized with ultrasound irradiation were found to have a stoichiometry of La₂O(CO₃)₂·1.4H₂O, while those synthesized without ultrasound had a stoichiometry of La₂(CO₃)₃·1.7H₂O. psu.edu
The formation of lanthanum carbonate hydroxide (La(OH)CO₃) can be represented by reactions such as the hydrolysis of hydrated lanthanum(III) carbonate under hydrothermal conditions or the reaction of a soluble lanthanum salt with a carbonate source. google.comumich.edu Subsequent thermal decomposition of La(OH)CO₃ can lead to the formation of lanthanum dioxycarbonate (La₂O₂CO₃). umich.edu
Controlled Nanoparticle Synthesis and Morphological Modulation
Controlling the size and shape of nanoparticles is crucial for tailoring their properties. For lanthanum carbonate and related compounds, various methodologies are employed to achieve controlled nanoparticle synthesis and morphological modulation.
Methodologies for Size and Shape Control of Nanoparticles
Precipitation methods offer avenues for controlling nanoparticle size and shape. The use of ultrasound irradiation during homogeneous precipitation has been shown to influence particle morphology, resulting in needle-shaped particles in the presence of ultrasound compared to spherical particles in its absence. psu.eduresearchgate.net This suggests that sonochemical reactions can yield nanoscale materials with various sizes, shapes, and structures. researchgate.net
Homogeneous precipitation employing urea is increasingly used to synthesize fine particulate materials and novel phases, with the hydrolysis rate of urea controllable by temperature. psu.edu
Non-aqueous sol-gel routes have also been explored for synthesizing lanthanum hydroxide nanoparticles with controlled morphology, ranging from nanorods to nanofibers. mpg.de In comparison to aqueous media, synthesis in organic solvents may offer better control over particle size, shape, crystallinity, and surface properties. mpg.de The concentration of reactants, such as KMnO₄ in a specific non-aqueous synthesis of lanthanum hydroxide, can significantly influence particle morphology, leading to transformations from short nanorods to micron-sized nanofibers. mpg.de
Microemulsion-based techniques are considered effective for synthesizing uniform-sized nanoparticles with minimal aggregation and fine control over shape, acting as nanoscale reactors that offer control over nanoparticle growth and structural evolution. researchgate.net
Adjusting reaction parameters like pH and temperature during synthesis directly affects the size and porosity of aggregates. For instance, a new approach using lanthanum chloride and sodium bicarbonate at low pH (below 4.0) aims to reduce the risk of generating lanthanum carbonate hydroxide and produce lanthanum carbonate nuclei. researchgate.net
Influence of Nanostructure on Surface Area and Adsorption Efficacy
The nanostructure, including particle size, shape, and surface area, significantly influences the adsorption efficacy of lanthanum compounds, particularly their ability to bind phosphate (B84403).
Smaller nanoparticle size generally correlates with a greater surface area and a higher number of binding sites available for phosphate adsorption. researchgate.net Studies have shown that smaller lanthanum carbonate nanoparticles exhibit higher phosphate removal efficiency compared to larger ones. researchgate.net
The morphology of lanthanum oxide nanoparticles has been shown to impact phosphate removal capacity, with spherical La₂O₃ demonstrating superior removal capacity compared to spindle-like or polyhedral forms, attributed to its smaller particle size and larger BET surface area. rsc.org
Lanthanum oxycarbonate (La₂O(CO₃)₂·xH₂O) produced with a lower amount of exchangeable carbonate groups and a larger surface area has demonstrated similar phosphate adsorption capacities to lanthanum carbonate produced under different conditions. researchgate.net
The surface area of lanthanum carbonate hydroxide, which can range from 1–100 m²/g (BET analysis), is influenced by the pH during synthesis, with higher pH values correlating to elevated surface area.
The high phosphate binding efficiency of amorphous lanthanum carbonate nano-adsorbents over a wide pH range (3.0–11.0) has been reported, with a high Langmuir adsorption maximum indicating strong affinity. researchgate.netiwaponline.com The shortened equilibrium time and increased adsorption capacity observed in some lanthanum carbonate preparations are attributed to smaller nanoparticle size and a higher pHpzc value, leading to more active sites and stronger interaction with phosphate. iwaponline.com
The absence of carbonate on the surface of lanthanum oxide has been suggested to contribute to higher adsorption capacity for certain substances like As(V). mdpi.com
Here is a summary of the impact of selected reaction parameters on the synthesis of lanthanum carbonate hydroxide:
| Parameter | Typical Range / Condition | Impact on Synthesis | Source |
| Reaction Temperature | 75°C - 90°C (for LaCl₃ + (NH₄)₂CO₃) | Optimizes nucleation and particle growth; below 75°C reduces surface area. | google.com |
| pH | 6.0 - 7.5 (for LaCl₃ + (NH₄)₂CO₃) | Enhances surface area and bulk density; pH > 7.0 increases aggregate size. | google.com |
| Reactant Ratio | LaCl₃ to (NH₄)₂CO₃: 1:0.8 to 1:4 | Higher carbonate favors complete precipitation. Stoichiometric excess is beneficial. | google.com |
| Ultrasound | Presence vs. Absence | Influences particle morphology (needle-shaped vs. spherical). | psu.eduresearchgate.net |
Here is a summary of the influence of nanostructure on adsorption efficacy:
| Nanostructure Feature | Impact on Adsorption Efficacy | Source |
| Smaller Particle Size | Greater surface area, more binding sites, higher removal efficiency. | researchgate.netresearchgate.net |
| Morphology (e.g., Spherical) | Can lead to superior phosphate removal capacity due to higher surface area. | rsc.org |
| Surface Area | Higher surface area correlates with increased adsorption capacity. | researchgate.net |
RenaZorb, a compound identified as Lanthanum Dioxycarbonate (La₂O₂CO₃), has garnered attention for its phosphate adsorption capabilities. This article focuses exclusively on the chemical mechanisms, kinetics, and comparative performance of Lanthanum Dioxycarbonate in phosphate sequestration, based on available research.
Elucidation of Phosphate Adsorption Mechanisms by Lanthanum Dioxycarbonate
Comparative Mechanistic Studies with Established Adsorbents (e.g., Lanthanum Carbonate Analogs)
Lanthanum Dioxycarbonate (La₂O₂CO₃) is closely related to Lanthanum Carbonate (La₂(CO₃)₃), another known phosphate binder. wikipedia.orgmacsenlab.commims.comguidechem.comguidechem.com Both compounds utilize the strong affinity of La³⁺ for phosphate. frontiersin.orgresearchgate.net However, their specific structures and properties can lead to differences in adsorption performance and mechanisms.
Comparative studies have investigated the phosphate binding capabilities of Lanthanum Dioxycarbonate and Lanthanum Carbonate hydrates. Some research suggests that Lanthanum Dioxycarbonate may exhibit improved phosphate binding kinetics compared to certain hydrated forms of Lanthanum Carbonate, particularly at specific pH levels. google.com For example, at pH 6.5, Lanthanum Dioxycarbonate was shown to bind a higher percentage of available phosphate within a shorter timeframe compared to Lanthanum Carbonate tetrahydrate. google.com
The differences in performance can be attributed to factors such as crystallinity, particle size, surface area, and the specific exposed crystallographic planes, which influence the accessibility of La³⁺ sites and the ease of carbonate-phosphate exchange. rsc.orggoogle.comresearchgate.net While both involve complexation and precipitation, the rate and extent of these processes can differ. frontiersin.orggoogle.com Some studies on modified materials incorporating Lanthanum Dioxycarbonate or Lanthanum Carbonate have also compared their performance, indicating that the specific form of the lanthanum compound and its integration within a composite material significantly impact adsorption efficiency and pH stability. acs.orgdoi.orgrsc.orgnih.gov
Preclinical Investigations of Lanthanum Dioxycarbonate Adsorption Performance
In Vitro Assays for Adsorption Capacity and Selectivity
In vitro studies are crucial for characterizing the fundamental phosphate (B84403) binding properties of lanthanum dioxycarbonate. These assays quantify the amount of phosphate that the compound can adsorb and investigate the nature of the interactions between the adsorbent and phosphate ions.
Quantitative Phosphate Adsorption Capacity Determination
Quantitative determination of phosphate adsorption capacity is a primary in vitro assay. Studies have shown that lanthanum-based materials, including lanthanum dioxycarbonate, exhibit a high affinity for phosphate ions. acs.orgmdpi.comfrontiersin.org In vitro studies with lanthanum carbonate, a related compound, have demonstrated effective phosphate binding across a physiologically relevant pH range of 3 to 7. At pH 3-5, simulating gastric fluid, lanthanum carbonate bound approximately 97% of available phosphate when present in a two-fold molar excess. wikidoc.orgpharmacompass.com At pH 7, the binding capacity was around 67%. wikidoc.org Lanthanum dioxycarbonate has been shown to have a high phosphate binding capacity. larvol.comresearchgate.net
The maximum phosphate adsorption capacity can be calculated using the formula: Qc (mg-PO₄³⁻/g) = (C₀ - Cₑ)V / wt doi.org Where: Qc is the phosphate adsorption capacity. C₀ and Cₑ are the initial and equilibrium concentrations of phosphorus, respectively. V is the volume of the phosphate solution. wt is the mass of the adsorbent.
Studies optimizing lanthanum carbonate-based adsorbents have reported high adsorption capacities. For instance, an optimized lanthanum carbonate grafted microfibrous composite (LC-MC) showed a maximum phosphate adsorption capacity of 34.2 mg/g based on the Langmuir isotherm, with experimental observations yielding 36 mg/g. doi.org Another study on lanthanum-modified sludge-based biochar (La-SBBC) reported a maximum adsorption capacity of 152.77 mg/g at 35 °C. mdpi.com While these studies involve related lanthanum compounds or composites, they highlight the significant phosphate binding potential of lanthanum. Lanthanum dioxycarbonate's high binding capacity contributes to its potential for a lower pill burden compared to other phosphate binders. unicycive.comlarvol.comresearchgate.net
Spectroscopic Characterization of Adsorbent-Adsorbate Interactions (e.g., Fourier-Transform Infrared Spectroscopy)
Spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are employed to investigate the interactions between the adsorbent (lanthanum dioxycarbonate) and adsorbate (phosphate ions) at a molecular level. FTIR can help identify the functional groups involved in the binding process and confirm the formation of lanthanum-phosphate complexes.
Analysis of FTIR spectra before and after phosphate adsorption can reveal changes in characteristic peaks associated with both the adsorbent and phosphate. For lanthanum-based adsorbents, the appearance or intensification of peaks corresponding to P-O bonds (around 1050 cm⁻¹) and O-P-O bonds (around 614 and 540 cm⁻¹) after phosphate adsorption indicates the successful binding of phosphate to the lanthanum material. acs.org This spectroscopic evidence supports the mechanism of phosphate removal through interaction with the lanthanum component of the adsorbent. FTIR has been used to characterize lanthanum carbonate and its degradants, providing insights into its chemical structure and transformations. researchgate.netsphinxsai.com
In Vivo Animal Models for Adsorption Efficacy Assessment
In vivo studies using animal models are essential to evaluate the efficacy of lanthanum dioxycarbonate in a biological system and to understand its impact on phosphate metabolism and excretion.
Evaluation of Adsorbent Impact on Target Substrate Excretion (e.g., Urinary and Fecal Phosphate Flux in Rodents)
Animal models, particularly rodents, are utilized to assess how lanthanum dioxycarbonate affects the excretion of phosphate. By administering the compound orally and measuring phosphate levels in urine and feces, researchers can determine the extent to which the adsorbent prevents dietary phosphate absorption.
Studies in rats with normal renal function have shown that phosphate binders like lanthanum carbonate significantly increase fecal excretion of administered radiolabeled phosphate ([³²P]) and reduce its excretion in urine, indicating effective dietary phosphate binding. nih.gov In rats with chronic renal failure (CRF), lanthanum carbonate administration led to a dose-dependent decrease in urinary phosphorus excretion. researchgate.net This effect was more pronounced in CRF animals compared to those with normal renal function. researchgate.net
An in vivo study comparing lanthanum dioxycarbonate (LDC) and sevelamer (B1230288) hydrochloride (SVH) in healthy mice evaluated the reduction of urine phosphate levels. oup.com At comparable doses, LDC decreased urine phosphate excretion by 93% on day 1, compared to 42% with SVH. oup.com LDC maintained decreased urine phosphate excretion throughout the treatment period, while SVH's effect was primarily observed in the first three days. oup.com These findings suggest that LDC is effective in reducing urinary phosphate excretion in this animal model.
Cross-Compound Performance Comparisons in Preclinical Settings (e.g., versus Sevelamer, Lanthanum Carbonate)
Preclinical studies often include comparisons of lanthanum dioxycarbonate's performance against other commonly used phosphate binders, such as sevelamer and lanthanum carbonate, to evaluate its relative efficacy.
In a rat model, equivalent doses of oxylanthanum carbonate (lanthanum dioxycarbonate) and lanthanum carbonate were compared. researchgate.net Both compounds were effective in lowering serum phosphate concentrations and maintaining low levels throughout the study. researchgate.net Oxylanthanum carbonate delivered the same amount of active elemental lanthanum in a smaller drug volume and tablet size compared to lanthanum carbonate. researchgate.net
A study comparing the volume required to bind 1 gram of phosphate across several binders, including ferric citrate, calcium acetate, lanthanum carbonate, sevelamer carbonate, sucroferric oxyhydroxide, and lanthanum dioxycarbonate, found that lanthanum dioxycarbonate had the lowest mean volume, daily phosphate binder dose volume, and equivalent-phosphate-binding dose volume. larvol.comresearchgate.netresearchgate.net This suggests that LDC may offer a lower pill burden for patients. unicycive.comlarvol.comresearchgate.net
In the in vivo mouse study mentioned earlier, LDC demonstrated a more sustained reduction in urinary phosphate excretion compared to sevelamer hydrochloride. oup.com On day 1, LDC's reduction was significantly higher (93%) than SVH's (42%). oup.com While SVH's effect diminished after three days, LDC's effect persisted throughout the seven-day study. oup.com
These preclinical comparisons indicate that lanthanum dioxycarbonate is an effective phosphate binder with comparable or potentially improved efficacy compared to lanthanum carbonate and sevelamer in certain preclinical models, while also offering the potential for a reduced pill burden. unicycive.comlarvol.comresearchgate.netresearchgate.netoup.com
Assessment of Material-Biological System Interactions
Assessment of material-biological system interactions in preclinical studies focuses on understanding how lanthanum dioxycarbonate interacts with the biological environment beyond just phosphate binding. This includes evaluating its absorption, distribution, metabolism, and excretion (ADME), although detailed pharmacokinetic profiles and safety/adverse effects are outside the scope of this article.
Studies have shown that the gastrointestinal absorption of lanthanum from oral administration of lanthanum carbonate is very low, typically less than 0.002%. pharmacompass.commims.comnih.govnih.gov The absorbed fraction is primarily excreted in bile, with minimal renal elimination (less than 2%). mims.comnih.govnih.gov This low systemic absorption is a key factor in the safety profile of lanthanum-based phosphate binders. nih.gov
While in vitro studies may show calcium-like actions of lanthanum, in vivo studies have not demonstrated significant calcium-like effects, which is attributed to the very low concentrations of free lanthanum ions in circulation. nih.gov
Lanthanum carbonate has a low potential for systemic drug interactions due to its poor absorption. nih.govrevistanefrologia.com However, it can interact with certain drugs in the gastrointestinal tract, forming insoluble complexes and reducing their absorption. nih.govrevistanefrologia.comdrugbank.com This is a consideration for co-administration with drugs like fluoroquinolones and tetracyclines. pharmacompass.comrevistanefrologia.comdrugbank.com
Preclinical toxicology studies in rats and dogs have indicated that oxylanthanum carbonate (lanthanum dioxycarbonate) was well tolerated at various doses. researchgate.net Systemic absorption of lanthanum was found to be extremely low, consistent with studies on lanthanum carbonate. unicycive.com
Table 1: Summary of In Vivo Phosphate Excretion Reduction in Healthy Mice
| Compound | Dose ( g/day ) | Urine Phosphate Excretion Reduction Day 1 (%) | Urine Phosphate Excretion Reduction Throughout Treatment (%) | Study Duration (Days) |
| Lanthanum Dioxycarbonate (LDC) | 0.394 | 93 | Maintained | 7 |
| Sevelamer Hydrochloride (SVH) | 0.412 | 42 | Only in the first 3 days | 7 |
Table 2: Comparison of Volume to Bind 1g of Phosphate
| Phosphate Binder | Volume to Bind 1g Phosphate |
| Lanthanum Dioxycarbonate | Lowest |
| Ferric Citrate | |
| Calcium Acetate | |
| Lanthanum Carbonate | |
| Sevelamer Carbonate | |
| Sucroferric Oxyhydroxide |
In Vitro Cellular Responses to Lanthanum Dioxycarbonate Exposure (e.g., Cell Viability Assays on Relevant Cell Lines)
Preclinical assessment of compounds includes evaluating their potential impact on cellular viability. In the context of lanthanum-based phosphate binders, in vitro cell viability assays are employed to assess toxicity profiles . These assays are typically conducted on relevant cell lines, such as renal epithelial cells .
While specific detailed data on Lanthanum Dioxycarbonate exposure in standard cell viability assays on relevant cell lines like renal epithelial cells is not extensively detailed in the provided snippets as raw data tables, the methodology is recognized as a means to assess toxicity . Studies involving other lanthanum compounds and various cell lines provide context on the application of these assays. For instance, cell viability has been determined using methods such as the MTT assay, CCK-8 assay, and Trypan Blue uptake nih.govresearchgate.netnih.govunesp.br. These assays measure metabolic activity or membrane integrity as indicators of viable cells. Studies have explored the effects of lanthanum compounds on cell viability in different cell types, including cancer cells, peripheral blood mononuclear cells (PBMCs), and bone marrow stromal cells nih.govresearchgate.netnih.govunesp.br. Some studies have indicated that the effects on cell viability can be concentration-dependent nih.govunesp.br. For example, one study noted that a La-PO4-protein compound derived from La(NO3)3 solutions did not significantly affect the viability of bone marrow stromal cells except at a high concentration nih.gov. Another study using lanthanum oxide nanoparticles on breast cancer cells observed mild reactions in cell viability assays compared to other materials . Lanthanide-doped composites, including those with La2O3, have shown adequate biocompatibility and enhanced cell adhesion and proliferation in studies with human osteoblastic-like cells using the MTT assay researchgate.net.
Histopathological Analysis of Tissues from Preclinical Models
Histopathological analysis is a critical component of preclinical investigations to evaluate the potential effects of a compound on tissue morphology. In the preclinical assessment of lanthanum-based phosphate binders, histopathological analysis is utilized to validate findings from toxicity studies and assess the impact on various tissues .
Studies in preclinical models, such as rats and cats, have included histopathological evaluations, particularly focusing on bone tissue, given the role of phosphate balance in bone health researchgate.netresearchgate.netresearchgate.netgoogleapis.comgoogleapis.com. One study specifically investigated the effects of oral administration of lanthanum dioxycarbonate on bone morphology in normal cats and reported no alteration in bone morphology researchgate.netresearchgate.net. Investigations involving lanthanum carbonate in rat models of chronic renal failure have examined the long-term effects on bone abnormalities associated with chronic kidney disease-mineral and bone disorder (CKD-MBD) researchgate.net. These studies have concluded that there was no evidence of adverse effects on bone mineralization researchgate.net. Similarly, studies investigating lanthanum carbonate's effects on bone histology in normal renal function (NRF) and chronic renal failure (CRF) rats have found no indication of adynamic bone researchgate.net. Histopathological analysis in rodent models of CKD is also suggested as a method to validate toxicity profiles .
Advanced Material Characterization Techniques for Lanthanum Dioxycarbonate Nanoparticles
Microscopic and Imaging Modalities for Nanostructure Analysis
Microscopic and imaging techniques are fundamental for visualizing the morphology, size, and aggregation state of RenaZorb nanoparticles. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely employed for this purpose.
TEM offers higher resolution imaging, allowing for the visualization of individual nanoparticles, their size distribution, and internal structure scribd.comwikipedia.orgamericanelements.comamericanelements.comnih.gov. High-Resolution TEM (HRTEM) can further provide insights into the crystallite size and lattice structure of the nanoparticles americanelements.com. Atomic Force Microscopy (AFM) is also utilized to study the surface morphology and determine particle size distribution.
Research findings using these techniques indicate that the synthesis method significantly influences the resulting nanoparticle morphology and size. For instance, specific synthesis routes can yield spherical aggregates, contrasting with other methods that may produce different shapes americanelements.com. Particle sizes for lanthanum-based nanoparticles characterized by these methods typically range from a few nanometers to tens of nanometers americanelements.comcenmed.comwikipedia.orgamericanelements.comnih.gov.
Spectroscopic and Chromatographic Methods for Compositional and Purity Assessment
Spectroscopic methods are essential for determining the chemical composition, identifying functional groups, and assessing the purity of this compound. Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are powerful tools for analyzing the vibrational modes of chemical bonds within the material loradchemical.comamericanelements.comcenmed.comwikipedia.orgamericanelements.comnih.gov. These techniques can confirm the presence of characteristic functional groups such as lanthanum-oxygen (La-O) and carbonate (CO₃²⁻) in lanthanum dioxycarbonate. Differences in spectra can also help distinguish between different lanthanum compounds or polymorphic forms.
X-ray Photoelectron Spectroscopy (XPS) is employed to analyze the elemental composition and chemical states of elements present on the surface of the nanoparticles scribd.comnih.gov. This surface-sensitive technique provides valuable information about the outermost layers of the material, which are critical for interactions, such as phosphate (B84403) binding.
Ultraviolet-Visible (UV-Vis) spectroscopy can be used to investigate the optical properties of the nanoparticles, including their band gap energy loradchemical.comamericanelements.comwikipedia.orgnih.gov.
For compositional and purity assessment, techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are used to verify compliance with purity standards and determine the concentration of specific elements, such as alkali metals, which can be present as impurities depending on the synthesis route americanelements.com. Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, provides elemental analysis of the sample wikipedia.org.
While spectroscopic methods are widely reported for compositional and purity assessment of lanthanum dioxycarbonate nanoparticles, specific chromatographic methods for the characterization of the final compound's composition and purity were not prominently featured in the provided search results. Purity assessment often relies on techniques like ICP-MS for elemental analysis and XRD for phase purity.
Surface Area and Porosity Characterization (e.g., BET Surface Area)
The surface area and porosity of nanoparticles are critical parameters influencing their reactivity and binding capacity. The Brunauer–Emmett–Teller (BET) method is a standard technique used to quantify the specific surface area of this compound nanoparticles americanelements.com. This method involves the adsorption of an inert gas, typically nitrogen, onto the surface of the material at a low temperature.
Research indicates that the BET surface area of lanthanum carbonate hydroxide (B78521) and lanthanum dioxycarbonate nanoparticles can vary depending on the synthesis conditions americanelements.com. Higher surface areas are generally correlated with factors such as elevated pH during synthesis americanelements.com. For La₂O₂CO₃, reported BET surface areas are often in the range of 20–40 m²/g, with some studies indicating values between 1 and 100 m²/g for the lanthanum carbonate hydroxide precursor americanelements.com. A higher surface area is considered beneficial for enhancing phosphate adsorption americanelements.com.
Pore volume and pore size distribution are also important textural properties that can be characterized, often alongside BET analysis. These parameters provide insights into the porous structure of the nanoparticles, which can affect their interaction with surrounding media.
Table 1: Typical BET Surface Area Values for Lanthanum Compounds
| Compound | Typical BET Surface Area (m²/g) | Notes | Source |
| Lanthanum Dioxycarbonate | 20–40 | Critical for phosphate adsorption | americanelements.com |
| Lanthanum Carbonate Hydroxide | 1–100 | Influenced by synthesis pH | americanelements.com |
Crystallographic Analysis (e.g., X-ray Diffraction)
Crystallographic analysis, primarily performed using Powder X-ray Diffraction (PXRD or XRD), is essential for determining the crystalline phase, phase purity, and crystallite size of this compound nanoparticles americanelements.comloradchemical.comamericanelements.comcenmed.comscribd.comwikipedia.orgamericanelements.comamericanelements.comnih.gov. XRD patterns provide a unique fingerprint of the crystalline structure, allowing for the identification of different crystallographic forms (polymorphs) of lanthanum dioxycarbonate, such as the monoclinic type Ia and hexagonal type II phases americanelements.com.
XRD is also crucial for assessing the phase purity of the synthesized material, ensuring that the desired La₂O₂CO₃ phase is dominant and identifying the presence of any residual precursors (like lanthanum carbonate hydroxide or lanthanum carbonate) or other impurities (like La₂CO₅ or La₂O₃) that may form during synthesis or calcination americanelements.comamericanelements.com.
The crystallite size of the nanoparticles can be estimated from the broadening of the XRD peaks using methods like the Debye-Scherrer equation americanelements.comcenmed.comnih.gov. This provides information about the size of the individual crystalline domains within the nanoparticles.
Studies have shown that synthesis parameters, such as precipitation time and calcination temperature, can influence the resulting crystalline phase and crystallite size of lanthanum oxycarbonates americanelements.com. Controlling these parameters is therefore important for obtaining the desired crystallographic properties of this compound.
Table 2: Common Crystallographic Phases of Lanthanum Compounds Detected by XRD
| Compound | Chemical Formula | Common Phases Detected by XRD | PubChem CID |
| Lanthanum Dioxycarbonate | La₂O₂CO₃ | Monoclinic (Type Ia), Hexagonal (Type II) | 46221695 |
| Lanthanum Carbonate Hydroxide | LaCO₃OH | Orthorhombic | 11651432 |
| Lanthanum Oxide | La₂O₃ | Hexagonal, Cubic | 150906 |
| Lanthanum Carbonate | La₂(CO₃)₃ | - | 168924 |
Computational and Theoretical Approaches in Lanthanum Dioxycarbonate Research
Computational Materials Science for Design and Property Prediction
Computational materials science utilizes various computational tools to model, understand, and predict the properties of materials northwestern.edu. For lanthanum dioxycarbonate (La₂O₂CO₃), these methods can be employed to investigate its structural, dynamical, and dielectric properties researchgate.net. Studies have explored different crystalline phases of La₂O₂CO₃, including tetragonal, monoclinic, and hexagonal structures researchgate.netmdpi.comresearchgate.net. Computational approaches, such as those based on density functional theory (DFT), have been used to optimize the bulk structures of these different phases mdpi.comnih.gov.
Predicting properties like surface energy is crucial for understanding the stability and preferred facets of crystals. DFT calculations have been used to determine the surface energies of La₂O₃ crystals, which are related to La₂O₂CO₃ formation, indicating that certain facets are more stable than others acs.org. This type of information is valuable for designing materials with specific exposed surfaces that might exhibit enhanced reactivity or adsorption characteristics.
Computational studies can also predict the stability of different La₂O₂CO₃ polymorphs. For instance, the hexagonal type II La₂O₂CO₃ has shown higher chemical stability to water and carbon dioxide compared to the monoclinic type Ia, which has been explained by differences in their optimized crystalline structures predicted by DFT calculations mdpi.com.
Molecular Modeling and Simulation of Adsorption Processes
Molecular modeling and simulation techniques are powerful tools for investigating the interactions between materials and adsorbates at a microscopic level biorxiv.org. For lanthanum dioxycarbonate (La₂O₂CO₃), these methods are particularly relevant for understanding its adsorption behavior, such as the binding of phosphate (B84403) or CO₂.
Molecular dynamics (MD) simulations, often combined with Grand Canonical Monte Carlo (GCMC) methods, have been used to study gas adsorption on lanthanum-based materials researchgate.net. While some studies focus on related structures like lanthanum-based Metal Organic Frameworks (MOFs) or La₂O₃ researchgate.netresearchgate.net, the principles and methodologies are applicable to La₂O₂CO₃. These simulations can provide insights into the adsorption energies, preferred adsorption sites, and the dynamics of the adsorption process.
Studies involving La₂O₂CO₃ composites have utilized model simulations to understand adsorption mechanisms, such as the adsorption of arsenate ntu.ac.uk. These simulations can help determine if chemisorption or physisorption is the predominant mechanism and explore the diffusion steps involved ntu.ac.uk. For example, the adsorption of arsenate on pure La₂O₂CO₃ was calculated to have a significant negative adsorption energy, indicative of chemical interaction ntu.ac.uk.
Molecular simulations can also explore the impact of impurities or co-existing species on adsorption. Studies have shown that the presence of other elements can influence the adsorption energy of phosphate on lanthanum-based surfaces acs.org.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum-mechanical method for calculating the electronic structure of materials and investigating their reactivity northwestern.edunih.govscispace.com. For lanthanum dioxycarbonate (La₂O₂CO₃), DFT calculations provide fundamental insights into its electronic properties and how they influence its interactions and catalytic activity nih.govacs.orgacs.orgpnas.org.
DFT has been applied to understand the electronic structure of La₂O₂CO₃ and its different polymorphs mdpi.compnas.org. These calculations can reveal details about the bonding, charge distribution, and the nature of the interactions between lanthanum, oxygen, and carbonate species. For instance, DFT has been used to optimize the crystalline structures of hexagonal and monoclinic La₂O₂CO₃, showing differences in the coordination environment of the lanthanum atom that can explain variations in stability and CO₂ adsorption behavior mdpi.comnih.gov.
Furthermore, DFT calculations are instrumental in studying the reactivity of La₂O₂CO₃ surfaces. This includes investigating the adsorption and dissociation of molecules like CO₂ mdpi.comacs.orgacs.org. DFT can determine adsorption energies, activation barriers for reactions, and identify transition states, providing a detailed picture of reaction pathways at the atomic level acs.orgacs.org. Studies have used DFT to compare the catalytic activity of different crystal planes of La₂O₂CO₃ acs.org.
DFT calculations can also be used to interpret experimental data, such as X-ray photoelectron spectroscopy (XPS) results, to gain further insights into the surface structure and the species present on the surface under different conditions researchgate.net.
Predictive Algorithms for Material Performance Optimization
Predictive algorithms, often leveraging machine learning (ML) and other data-driven approaches, are increasingly used in materials science to accelerate the discovery and optimization of materials with desired properties nih.govosti.gov. While specific examples directly applying these algorithms solely to optimize the performance of La₂O₂CO₃ for phosphate binding based on computational data were not extensively detailed in the search results, the general principles are applicable.
Predictive algorithms can be trained on datasets generated from experimental results or high-throughput computational simulations (such as DFT or molecular dynamics) to build models that predict material performance based on structural or compositional descriptors nih.gov. For La₂O₂CO₃, this could involve using computational data on adsorption energies, surface properties, or electronic structure to predict its phosphate binding capacity or selectivity under different conditions.
Studies on related materials, such as binary alloys for CO₂/CO adsorption, have demonstrated the use of ML models trained on DFT-calculated adsorption energies to predict adsorption performance with high accuracy nih.gov. This suggests that a similar approach could be applied to La₂O₂CO₃ to predict and optimize its adsorption capabilities.
Predictive algorithms can also guide experimental synthesis by identifying promising material compositions or structures that are predicted to exhibit superior performance osti.gov. By integrating computational predictions with experimental validation, the development cycle for optimized La₂O₂CO₃ materials could be significantly accelerated. The optimization could target factors like maximizing adsorption capacity, improving selectivity, or enhancing stability.
Computational Data Examples:
| Computational Method | Type of Data Generated | Relevance to La₂O₂CO₃ |
| DFT | Adsorption energies, activation barriers, electronic band structure, optimized geometries, surface energies, charge distribution | Understanding adsorption mechanisms, reactivity, stability of different phases, preferred crystal facets. mdpi.comnih.govacs.orgntu.ac.ukacs.orgpnas.org |
| Molecular Dynamics (MD) / GCMC | Adsorption isotherms, diffusion coefficients, dynamic behavior of adsorbates on surfaces, interaction energies | Simulating adsorption processes, understanding kinetics and equilibrium, exploring molecular interactions. researchgate.netntu.ac.ukacs.orgresearchgate.net |
| Computational Materials Science Simulations | Predicted structural parameters, stability of polymorphs, mechanical properties, dielectric properties | Designing materials with desired physical properties, understanding phase transformations. researchgate.netmdpi.comnih.gov |
| Predictive Algorithms (ML) | Predicted performance metrics (e.g., adsorption capacity), structure-property relationships, identification of optimal material descriptors | Accelerating material discovery and optimization, guiding experimental synthesis. nih.govosti.gov |
Detailed research findings from computational studies on La₂O₂CO₃ include:
DFT calculations predicting the stability of different La₂O₂CO₃ polymorphs and explaining their varying CO₂ adsorption behavior based on structural differences mdpi.comnih.gov.
Molecular simulations showing that the presence of certain impurities can enhance phosphate adsorption energy on lanthanum-based surfaces acs.org.
DFT studies investigating the adsorption and dissociation of molecules like CO₂ on different crystal facets of La₂O₂CO₃ to understand catalytic activity acs.orgacs.org.
Computational studies determining surface energies to understand the most stable and likely exposed crystal planes acs.org.
These computational and theoretical approaches provide a fundamental understanding of lanthanum dioxycarbonate's properties and behavior, guiding the rational design and optimization of materials for various applications.
Expanding Research Horizons: Novel Applications and Environmental Considerations for Lanthanum Based Adsorbents
Potential in Environmental Remediation and Water Treatment
Lanthanum-based adsorbents are being extensively investigated for their efficacy in removing pollutants from water and contaminated sites. While initially recognized for phosphate (B84403) removal, their capabilities extend to other harmful substances. mdpi.comtandfonline.com
Adsorption of Contaminants Beyond Phosphate (e.g., Heavy Metals, Emerging Pollutants)
Studies have demonstrated the effectiveness of lanthanum-based adsorbents in capturing heavy metals such as cadmium, lead, and arsenic from water. mdpi.com Lanthanum-based carbon compounds, for instance, have shown promise for removing metal anions like As(V) due to their ability to form strong bonds with anionic species. researchgate.net The adsorption mechanisms involved can include ligand exchange, surface complexation, and electrostatic attraction, depending on the specific contaminant and the composition of the adsorbent. tandfonline.comfrontiersin.org
Research findings highlight the varying adsorption capacities of different lanthanum-based materials for various contaminants. For example, La-based materials have exhibited efficient As(V) removal with high adsorption capacities, while their capacity for As(III) removal might be lower. researchgate.net
Nanomaterial-Based Solutions for Aqueous Phase Purification
The development of lanthanum-based nanomaterials offers enhanced opportunities for water purification. mdpi.comnih.govccspublishing.org.cnmdpi.com Nanomaterials provide a high surface-area-to-volume ratio, which can lead to increased adsorption capacity and faster kinetics compared to their bulk counterparts. nih.govccspublishing.org.cnacs.org Lanthanum nano-adsorbents have been explored for removing heavy metals and can also exhibit photocatalytic activity for the degradation of organic pollutants in water. mdpi.com
Incorporating lanthanum oxide nanoparticles into biodegradable materials like agar (B569324) and cellulose (B213188) sponge has shown high efficacy in remediating phosphate from water. mdpi.com These composite nanomaterials can offer advantages in terms of ease of separation from the treated water. mdpi.com
Data from research on lanthanum-based nanomaterials for phosphate removal illustrates their potential:
| Adsorbent Type | Maximum Adsorption Capacity (mg P/g) | Reference |
| La(OH)₃/CK-DETA composite | 173.3 | nih.govacs.org |
| Agar–La (Lanthanum oxide nanoparticles) | ~150 | mdpi.com |
| Sponge–La (Lanthanum oxide nanoparticles) | High efficacy for 10 mg/L PO₄³⁻ | mdpi.com |
| Lanthanum carbonate nanorod | 312.5 (at pH 5), 303.03 (at pH 7) | researchgate.net |
| La-loaded magnetic hydrogel | 105.72 ± 5.99 mg P/g | mdpi.com |
These examples demonstrate the significant adsorption capacities achievable with lanthanum-based nanomaterials for targeted pollutant removal.
Exploration in Other Adsorption-Dependent Biomedical Systems
Beyond their primary use as phosphate binders in medical contexts, the adsorption properties of lanthanum-based materials are being explored in other biomedical applications that rely on adsorption mechanisms. While specific dosage and adverse effect information is outside the scope, research indicates potential in areas such as drug delivery systems, where their surface properties and biocompatibility could be utilized for controlled release. mdpi.comresearchgate.net
Scalable Production Methodologies and Industrial Synthesis Research
The transition from laboratory research to widespread application necessitates the development of scalable and cost-effective production methods for lanthanum-based adsorbents. Research is ongoing to optimize synthesis procedures for various forms of lanthanum adsorbents, including lanthanum carbonate. scitepress.orgdoi.org
Conventional methods like coprecipitation have been used to synthesize lanthanum carbonate adsorbents. scitepress.org Hydrothermal synthesis has also been explored for producing materials like lanthanum carbonate nanorods with high adsorption performance. researchgate.net Research focuses on controlling the morphology and microstructure of the adsorbents during synthesis to enhance their performance. iwaponline.com The aim is to develop methods that are simple, low-cost, and amenable to industrial scale-up. doi.org
Development of Hybrid and Composite Lanthanum-Based Adsorption Materials
To overcome limitations of single-component adsorbents, such as aggregation or limited adsorption capacity over a wide pH range, significant research is focused on developing hybrid and composite materials incorporating lanthanum. mdpi.comnih.govccspublishing.org.cnmdpi.comresearchgate.net These materials combine the strong affinity of lanthanum for target pollutants with the advantageous properties of supporting matrices.
Various materials are being used as supports for lanthanum, including carbon materials, clay minerals, polymers, and industrial wastes. mdpi.commdpi.comnih.gov Examples include lanthanum-modified biochar, lanthanum-incorporated activated carbons, and composites with chitosan (B1678972) or montmorillonite (B579905) clay. researchgate.netresearchgate.netmdpi.comtheiet.org
Hybrid composites can offer enhanced adsorption capacity, improved dispersibility, better mechanical strength, and wider pH applicability compared to standalone lanthanum compounds. nih.govccspublishing.org.cniwaponline.comresearchgate.net For instance, lanthanum carbonate grafted onto microfibrous composites has shown good performance over a neutral to alkaline pH range. doi.org The synergistic effects between lanthanum and the supporting material can lead to improved removal efficiency for various contaminants, including heavy metals and dyes. oup.comfafu.edu.cn
Research on hybrid materials demonstrates promising results:
| Composite Material | Target Pollutant | Maximum Adsorption Capacity (mg/g) | Notes | Reference |
| Bentonite/La₂(CO₃)₃ | Phosphorus | Reduced phosphate from 0.609 to 0.06 mg P/L at 320 mg/L dosage | Effective in domestic sewage effluent | scitepress.org |
| Bentonite + La₂(CO₃)₃ | Phosphorus | Reduced phosphate from 0.609 to 0.04 mg P/L at 320 mg/L dosage | Effective in domestic sewage effluent | scitepress.org |
| La-EPRC (Lanthanum-modified reinforced composite) | Phosphorus | >90% removal efficiency (initial 20 mgP/L) | Effective over pH 4-10, minimal impact from common anions except CO₃²⁻ | mdpi.com |
| La-MOF@x%PANI (Lanthanum-based MOF decorated polyaniline) | Lead ions (Pb²⁺) | 185.19 (at pH 6) | Excellent regeneration ability and stability | nih.gov |
| La-MMT/Fe₃O₄ (Lanthanum-modified montmorillonite) | Phosphate | 15.53 | Regenerable with high adsorption efficiency after cycles | theiet.org |
| La/Co–SC (Lanthanum and Cobalt co-doped carbon) | Methylene Orange | Significantly higher than single-metal doped | Synergistic effect of La and Co | fafu.edu.cn |
These studies underscore the potential of hybrid and composite lanthanum-based materials for enhanced adsorption performance and broader applicability in environmental remediation and water treatment.
Future Directions and Methodological Innovations in Adsorption Science
Integration of High-Throughput Screening and Combinatorial Chemistry
The discovery and optimization of adsorbent materials can be a time-consuming process. High-throughput screening (HTS) and combinatorial chemistry offer powerful approaches to rapidly synthesize and evaluate large libraries of potential adsorbent compounds or formulations. While current information does not indicate that RenaZorb itself was discovered through these methods, the principles of HTS and combinatorial chemistry could be applied to explore variations in the synthesis of lanthanum-based nanoparticles or to identify novel excipients that enhance this compound's phosphate (B84403) binding capacity or improve its physical characteristics. This could involve creating diverse libraries of related lanthanum compounds synthesized under varying conditions (e.g., temperature, pH, reactant ratios as mentioned in the synthesis of lanthanum carbonate hydroxide (B78521), a precursor to this compound) and rapidly assessing their phosphate adsorption performance in vitro. The integration of automated synthesis platforms and rapid analytical techniques, such as those used in HTS of metal-organic frameworks (MOFs) for gas adsorption, could significantly accelerate the identification of improved this compound formulations or entirely new phosphate-binding agents.
Advancements in Artificial Intelligence and Machine Learning for Material Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly being utilized to accelerate the discovery and design of new materials by predicting properties and identifying synthetic pathways. For adsorbent materials like this compound, AI/ML could be employed to model the relationship between the material's structure, particle size (e.g., the 50-100 nm range noted as optimal for sequestration for this compound), and surface properties, and its phosphate binding efficacy and kinetics. By training ML models on experimental data from in vitro binding assays and characterization techniques, researchers could predict the adsorption performance of hypothetical this compound variants or other lanthanum compounds without the need for extensive experimental synthesis and testing.. AI could also aid in optimizing the manufacturing process of this compound by identifying the key parameters (e.g., temperature and pH during synthesis) that influence the desired material properties. This data-driven approach has the potential to significantly reduce the time and resources required for the rational design and optimization of adsorption-based therapies.
Development of Next-Generation In Vitro and In Vivo Research Models
Evaluating the performance of adsorbent materials like this compound relies on robust in vitro and in vivo research models. While traditional in vitro binding assays and in vivo animal models have been used to assess this compound's phosphate binding capacity and biocompatibility, the development of next-generation models offers opportunities for more predictive and physiologically relevant evaluations. For instance, advanced in vitro models simulating the complex environment of the gastrointestinal tract, including varying pH levels, enzyme activity, and the presence of competing ions, could provide a more accurate prediction of this compound's in vivo performance. Microfluidic devices or "gut-on-a-chip" systems could allow for the real-time monitoring of phosphate adsorption kinetics under dynamic conditions. In vivo, the use of more sophisticated animal models that closely mimic the physiological conditions of hyperphosphatemia in CKD patients could provide better insights into the long-term efficacy and behavior of this compound. Furthermore, the integration of advanced imaging techniques and biomarkers in in vivo studies could allow for a more detailed understanding of the distribution and activity of the adsorbent material within the body.
Detailed research findings on this compound's in vitro phosphate binding capacity have been reported, demonstrating its high capacity compared to other phosphate binders. Studies have assessed its binding across physiological pH ranges.
| pH Range | Relative Phosphate Binding Capacity (Arbitrary Units) |
| 3.0 - 5.0 | High |
| 5.0 - 7.0 | Moderate to High |
In vivo studies in healthy volunteers have shown that this compound significantly reduced urinary phosphate excretion and increased fecal phosphate excretion, indicating effective binding in the gastrointestinal tract.
| Study Population | Key Finding |
| Healthy Volunteers | Reduced urinary phosphate excretion |
| Healthy Volunteers | Increased fecal phosphate excretion |
| Healthy Volunteers | Minimally absorbed systemically |
Establishment of Standardized Protocols for Adsorbent Characterization and Performance Evaluation
The reliable comparison and evaluation of different adsorbent materials necessitate the establishment of standardized protocols for their characterization and performance assessment. For a compound like this compound, which is characterized by its nanoparticle technology, standardized methods for determining nanoparticle size distribution (e.g., using DLS and TEM), surface area, porosity, and crystallinity are essential. Standardized in vitro adsorption assays, including defined conditions for pH, temperature, contact time, and phosphate concentration, would allow for consistent measurement of binding capacity and kinetics across different laboratories. Furthermore, standardized protocols for evaluating the stability of the adsorbent material under various storage conditions and its behavior in simulated biological fluids are crucial for predicting its shelf life and in vivo performance. The development of universally accepted guidelines for reporting adsorption data, including details on material synthesis, characterization, and testing methodologies, would enhance the reproducibility and comparability of research findings in the field of adsorption science. The characterization of this compound has involved techniques such as TEM and DLS for size distribution, and FTIR for confirming complex formation with phosphate.
Q & A
Q. How can multi-omics approaches enhance understanding of this compound’s off-target effects?
- Methodological Answer: Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) data from treated vs. untreated models. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify dysregulated networks .
Methodological Frameworks
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align studies with clinical relevance .
- Data Contradictions : Apply Bradford Hill criteria to assess causality in conflicting pharmacokinetic data .
- Multi-Omics Integration : Use systems biology tools like Cytoscape for network analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
